molecular formula C58H40N12Na2O18S4 B14455227 Disodium dihydrogen 4,4'-bis((5-((5-(aminosulphonyl)-2-hydroxyphenyl)azo)-1-hydroxy-6-(phenylamino)-3-sulphonato-2-naphthyl)azo)(1,1'-biphenyl)-3,3'-dicarboxylate CAS No. 72939-54-9

Disodium dihydrogen 4,4'-bis((5-((5-(aminosulphonyl)-2-hydroxyphenyl)azo)-1-hydroxy-6-(phenylamino)-3-sulphonato-2-naphthyl)azo)(1,1'-biphenyl)-3,3'-dicarboxylate

Cat. No.: B14455227
CAS No.: 72939-54-9
M. Wt: 1367.3 g/mol
InChI Key: NGHXLSGIWRHBRS-UHFFFAOYSA-L
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Description

Disodium dihydrogen 4,4’-bis((5-((5-(aminosulphonyl)-2-hydroxyphenyl)azo)-1-hydroxy-6-(phenylamino)-3-sulphonato-2-naphthyl)azo)(1,1’-biphenyl)-3,3’-dicarboxylate is a complex organic compound known for its vibrant color and extensive use in various industries. This compound belongs to the azo dye family, characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. It is widely used in textile, leather, and paper industries for dyeing purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium dihydrogen 4,4’-bis((5-((5-(aminosulphonyl)-2-hydroxyphenyl)azo)-1-hydroxy-6-(phenylamino)-3-sulphonato-2-naphthyl)azo)(1,1’-biphenyl)-3,3’-dicarboxylate typically involves the diazotization of aromatic amines followed by coupling with phenolic compounds. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salts formed during the process .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves the precise control of reactant concentrations, temperature, and pH levels. The final product is purified through filtration and recrystallization to achieve the desired purity and color intensity .

Chemical Reactions Analysis

Types of Reactions

Disodium dihydrogen 4,4’-bis((5-((5-(aminosulphonyl)-2-hydroxyphenyl)azo)-1-hydroxy-6-(phenylamino)-3-sulphonato-2-naphthyl)azo)(1,1’-biphenyl)-3,3’-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the azo groups leads to the formation of corresponding amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and electrophiles like halogens for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include quinone derivatives, aromatic amines, and substituted aromatic compounds. These products have various applications in different fields, including pharmaceuticals and materials science .

Scientific Research Applications

Disodium dihydrogen 4,4’-bis((5-((5-(aminosulphonyl)-2-hydroxyphenyl)azo)-1-hydroxy-6-(phenylamino)-3-sulphonato-2-naphthyl)azo)(1,1’-biphenyl)-3,3’-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Disodium dihydrogen 4,4’-bis((5-((5-(aminosulphonyl)-2-hydroxyphenyl)azo)-1-hydroxy-6-(phenylamino)-3-sulphonato-2-naphthyl)azo)(1,1’-biphenyl)-3,3’-dicarboxylate involves the interaction of its azo groups with various molecular targets. The azo groups can undergo reduction to form amines, which can then interact with cellular components. The compound’s vibrant color is due to the extensive conjugation of its aromatic rings, which absorb visible light .

Comparison with Similar Compounds

Similar Compounds

  • Tetrasodium 3,3’-[(3,3’-dimethyl[1,1’-biphenyl]-4,4’-diyl)bis(azo)]bis[5-amino-4-hydroxynaphthalene-2,7-disulphonate]
  • Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-nitro-, disodium salt, reaction products with 4-[(4-aminophenyl)azo]benzenesulfonic acid, sodium salts

Uniqueness

Disodium dihydrogen 4,4’-bis((5-((5-(aminosulphonyl)-2-hydroxyphenyl)azo)-1-hydroxy-6-(phenylamino)-3-sulphonato-2-naphthyl)azo)(1,1’-biphenyl)-3,3’-dicarboxylate is unique due to its specific combination of functional groups, which impart distinct chemical and physical properties. Its high solubility in water and vibrant color make it particularly valuable in industrial applications .

Properties

CAS No.

72939-54-9

Molecular Formula

C58H40N12Na2O18S4

Molecular Weight

1367.3 g/mol

IUPAC Name

disodium;2-[[6-anilino-1-hydroxy-5-[(2-hydroxy-5-sulfamoylphenyl)diazenyl]-3-sulfonaphthalen-2-yl]diazenyl]-5-[4-[[6-anilino-1-hydroxy-5-[(2-hydroxy-5-sulfamoylphenyl)diazenyl]-3-sulfonaphthalen-2-yl]diazenyl]-3-carboxylatophenyl]benzoate

InChI

InChI=1S/C58H42N12O18S4.2Na/c59-89(79,80)33-13-21-47(71)45(25-33)65-67-51-37-27-49(91(83,84)85)53(55(73)35(37)15-19-43(51)61-31-7-3-1-4-8-31)69-63-41-17-11-29(23-39(41)57(75)76)30-12-18-42(40(24-30)58(77)78)64-70-54-50(92(86,87)88)28-38-36(56(54)74)16-20-44(62-32-9-5-2-6-10-32)52(38)68-66-46-26-34(90(60,81)82)14-22-48(46)72;;/h1-28,61-62,71-74H,(H,75,76)(H,77,78)(H2,59,79,80)(H2,60,81,82)(H,83,84,85)(H,86,87,88);;/q;2*+1/p-2

InChI Key

NGHXLSGIWRHBRS-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C3=CC(=C(C(=C3C=C2)O)N=NC4=C(C=C(C=C4)C5=CC(=C(C=C5)N=NC6=C(C=C7C(=C6O)C=CC(=C7N=NC8=C(C=CC(=C8)S(=O)(=O)N)O)NC9=CC=CC=C9)S(=O)(=O)O)C(=O)[O-])C(=O)[O-])S(=O)(=O)O)N=NC1=C(C=CC(=C1)S(=O)(=O)N)O.[Na+].[Na+]

Origin of Product

United States

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